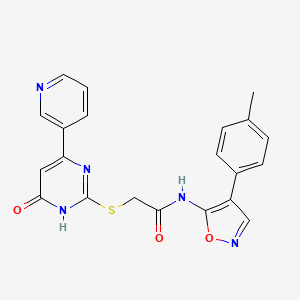

2-((6-oxo-4-(pyridin-3-yl)-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Description

This compound is a pyrimidinone-based acetamide derivative featuring a pyridin-3-yl substituent at the 4-position of the dihydropyrimidinone ring and a 4-(p-tolyl)isoxazol-5-yl group attached via an acetamide linker.

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[(6-oxo-4-pyridin-3-yl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S/c1-13-4-6-14(7-5-13)16-11-23-29-20(16)25-19(28)12-30-21-24-17(9-18(27)26-21)15-3-2-8-22-10-15/h2-11H,12H2,1H3,(H,25,28)(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNDMBZAQRJQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-oxo-4-(pyridin-3-yl)-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

Structural Features

The compound features a dihydropyrimidine core, which is known for its diverse biological activities. The presence of a pyridine and an isoxazole moiety enhances its potential for interacting with biological targets.

Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymes : Many derivatives of pyrimidines and isoxazoles have been shown to inhibit enzymes involved in inflammatory processes, such as myeloperoxidase (MPO) and cyclooxygenases (COX) .

- Antioxidant Activity : The thioether group can contribute to antioxidant properties, which may mitigate oxidative stress in cells .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, studies on related thioxo-pyrimidines suggest a mechanism involving the disruption of bacterial cell wall synthesis .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Research on related compounds has shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies

- Inhibition of Myeloperoxidase (MPO) : A study demonstrated that certain pyrimidine derivatives effectively inhibited MPO, which plays a role in inflammatory diseases. The lead compound exhibited robust inhibition in vivo, suggesting therapeutic potential for autoimmune disorders .

- Antiviral Activity : Another investigation highlighted the antiviral efficacy of related compounds against viral infections, demonstrating low cytotoxicity while effectively inhibiting viral replication .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidinone-acetamide derivatives to highlight differences in substituents, synthetic yields, and physicochemical properties.

Key Observations:

Substituent Effects: The pyridin-3-yl group in the target compound (vs. The 4-(p-tolyl)isoxazol-5-yl substituent combines a methylated phenyl ring (lipophilic) with an isoxazole (heterocyclic), balancing solubility and membrane permeability .

Synthesis :

- The target compound likely follows a two-step synthesis: (i) alkylation of a 4-(pyridin-3-yl)-6-oxo-1,6-dihydropyrimidine-2-thiol with 2-chloro-N-(4-(p-tolyl)isoxazol-5-yl)acetamide under basic conditions, as seen in analogs .

- Yields of analogs range from 66% to 86%, influenced by substituent reactivity and steric hindrance .

Physicochemical Properties: The p-tolylisoxazole group in the target compound may confer higher lipophilicity (logP) compared to benzyl or phenylthiazole analogs, impacting bioavailability. The pyridine ring could reduce metabolic degradation compared to non-aromatic substituents like methyl or amino groups .

Biological Implications: Analogs with amino or thiazole groups (e.g., compound ) exhibit enhanced solubility, making them suitable for aqueous formulations. The thiadiazole-containing analog demonstrates how heterocyclic diversity can modulate target selectivity in enzyme inhibition.

Research Findings and Limitations

- Structural Analysis : Crystallographic data for analogs (e.g., ) confirm stable packing via hydrogen bonds (N–H···O) and π-stacking, suggesting similar stability for the target compound.

- Contradictions: While amino-substituted pyrimidinones (e.g., ) show higher synthetic yields, electron-withdrawing groups (e.g., pyridine) in the target compound may lower reactivity during alkylation.

- Data Gaps : Specific pharmacological data (e.g., IC50, binding affinity) for the target compound are absent in the provided evidence; predictions rely on substituent trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.